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Compound of Interest

Compound Name: 4-Phenyl-1-pentene

Cat. No.: B084478 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
phenyl-1-pentene, a valuable molecule in organic synthesis and medicinal chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This

document is intended for researchers, scientists, and drug development professionals who

require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary
The spectroscopic data for 4-phenyl-1-pentene (CAS No: 10340-49-5, Molecular Formula:

C₁₁H₁₄, Molecular Weight: 146.23 g/mol ) are summarized in the tables below.[1][2] These data

are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.35 - 7.15 m 5H - Ar-H

5.85 - 5.70 m 1H - H-2

5.05 - 4.95 m 2H - H-1

3.10 - 3.00 m 1H - H-4

2.50 - 2.30 m 2H - H-3

1.25 d 3H 7.0 H-5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

146.9 C-Ar (quaternary)

138.8 C-2

128.4 C-Ar (ortho, meta)

126.8 C-Ar (para)

115.2 C-1

43.6 C-3

40.2 C-4

21.9 C-5

Infrared (IR) Spectroscopy
The vapor phase IR spectrum of 4-phenyl-1-pentene displays characteristic absorption bands

corresponding to its functional groups.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3075 Medium =C-H stretch (alkene)

3030 Medium =C-H stretch (aromatic)

2965, 2870 Strong C-H stretch (aliphatic)

1640 Medium C=C stretch (alkene)

1605, 1495, 1450 Medium to Strong C=C stretch (aromatic ring)

995, 910 Strong
=C-H bend (alkene, out-of-

plane)

760, 700 Strong
C-H bend (aromatic, out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum of 4-phenyl-1-pentene was obtained by gas chromatography-mass

spectrometry (GC-MS).[1]

m/z Relative Intensity (%) Assignment

146 20 [M]⁺ (Molecular Ion)

105 100 [C₈H₉]⁺ (Base Peak)

91 40 [C₇H₇]⁺ (Tropylium ion)

77 35 [C₆H₅]⁺ (Phenyl ion)

41 55 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following sections describe the generalized experimental methodologies for obtaining the

NMR, IR, and MS spectra of liquid samples such as 4-phenyl-1-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution for NMR analysis is prepared by dissolving approximately 5-

20 mg of the liquid 4-phenyl-1-pentene in about 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in the ¹H

NMR spectrum and its deuterium signal is used by the spectrometer to lock the magnetic

field frequency. The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to

acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is

typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-

domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline

corrected, and referenced. The chemical shifts are referenced to the residual solvent peak

(e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 4-phenyl-1-pentene, a thin film is

prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared

radiation. A drop of the liquid is placed on one plate, and the second plate is carefully placed

on top to spread the liquid into a thin, uniform film.

Data Acquisition: The salt plate "sandwich" is placed in the sample holder of an FT-IR

spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the

sample spectrum is acquired. The instrument passes a beam of infrared radiation through

the sample, and the detector measures the amount of light that is transmitted at each

wavenumber.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction and Ionization: For a volatile liquid like 4-phenyl-1-pentene, it is often

introduced into the mass spectrometer via a gas chromatograph (GC-MS). The GC

separates the components of a mixture, and the eluting compound is directly introduced into

the ion source of the mass spectrometer. In the ion source, the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of

an electron, forming a positively charged molecular ion ([M]⁺). This is known as electron

ionization (EI).

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge ratio (m/z).

Detection: The separated ions are detected, and a signal proportional to the number of ions

at each m/z value is recorded. The resulting data is displayed as a mass spectrum, which is

a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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